![molecular formula C17H15ClINO3 B4898231 propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate, also known as CI-994, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CI-994 is a histone deacetylase (HDAC) inhibitor that has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic effects.
Mechanism of Action
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate inhibits HDACs, which are enzymes that remove acetyl groups from histone proteins and other non-histone proteins. This leads to the relaxation of chromatin structure and the activation of gene transcription. This compound specifically inhibits class I HDACs, which are overexpressed in various cancers and other diseases. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones and non-histone proteins, which leads to the activation of pro-apoptotic genes and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces apoptosis and inhibits cell proliferation by activating pro-apoptotic genes and inhibiting cell cycle regulators. In inflammation, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB. In fibrosis, this compound inhibits the activation of fibroblasts and reduces the production of extracellular matrix proteins such as collagen by inhibiting the TGF-β signaling pathway.
Advantages and Limitations for Lab Experiments
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. It has been extensively studied for its potential therapeutic applications in various diseases, which makes it a valuable tool for drug discovery and development. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in some assays. In addition, it has low selectivity for class I HDACs, which can lead to off-target effects.
Future Directions
There are several future directions for the study of propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate. One direction is to improve the selectivity of this compound for class I HDACs to reduce off-target effects. Another direction is to develop new derivatives of this compound with improved solubility and pharmacokinetic properties. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic efficacy. Finally, the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and autoimmune diseases could be explored.
Synthesis Methods
The synthesis method of propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate involves the condensation of 2-chloro-5-iodobenzoic acid with propyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The product is then purified by column chromatography to obtain this compound in high purity.
Scientific Research Applications
Propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and fibrosis. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines such as breast, lung, and colon cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In fibrosis, this compound has been shown to inhibit the activation of fibroblasts and reduce the production of extracellular matrix proteins such as collagen.
properties
IUPAC Name |
propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClINO3/c1-2-9-23-17(22)11-3-6-13(7-4-11)20-16(21)14-10-12(19)5-8-15(14)18/h3-8,10H,2,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZLBHDUVSPHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.